

Physical and chemical properties of α -bromodesoxybenzoin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-2-phenylacetophenone*

Cat. No.: *B072529*

[Get Quote](#)

An In-depth Technical Guide to α -Bromodesoxybenzoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α -Bromodesoxybenzoin, also known as 2-bromo-1,2-diphenylethan-1-one or desyl bromide, is a halogenated derivative of desoxybenzoin. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known chemical reactions. While direct biological activity and specific signaling pathway involvement for α -bromodesoxybenzoin are not extensively documented in publicly available literature, this guide will touch upon the biological activities of structurally related benzoin and benzil compounds to highlight potential areas of investigation for drug development professionals.

Physical and Chemical Properties

α -Bromodesoxybenzoin is a beige-brown crystalline solid at room temperature. Its core structure consists of a two-carbon ethanone backbone substituted with two phenyl groups and a bromine atom at the alpha position relative to the carbonyl group.

Table 1: Physical and Chemical Properties of α -Bromodesoxybenzoin

Property	Value	Source
Chemical Name	2-bromo-1,2-diphenylethan-1-one	
Synonyms	α -Bromodesoxybenzoin, Desyl bromide	
CAS Number	1484-50-0	[1]
Molecular Formula	$C_{14}H_{11}BrO$	[1]
Molar Mass	275.14 g/mol	[1]
Melting Point	56-58 °C	[1]
Boiling Point	344.8 ± 22.0 °C (Predicted)	[1]
Appearance	Beige-brown crystalline solid	[1]
Solubility	Data not available	

Spectral Data

The structural features of α -bromodesoxybenzoin can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of α -bromodesoxybenzoin is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated in the region of 1680-1700 cm^{-1} corresponding to the C=O stretching of the ketone. Absorptions in the 3000-3100 cm^{-1} region would indicate C-H stretching of the aromatic rings, while bands in the 1450-1600 cm^{-1} range would correspond to C=C stretching within the phenyl groups. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm^{-1} . An available gas-phase IR spectrum from the NIST Chemistry WebBook confirms these general features.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ^1H and ^{13}C NMR data for α -bromodesoxybenzoin are not readily available in the searched literature, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR: The spectrum would likely show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A key singlet would be expected for the methine proton (CH) at the α -position, deshielded by both the adjacent carbonyl group and the bromine atom, likely appearing in the range of 6.0-6.5 ppm.
- ^{13}C NMR: The spectrum would display a signal for the carbonyl carbon around 190-200 ppm. The α -carbon attached to the bromine would appear at a characteristic chemical shift, typically in the range of 50-60 ppm. Multiple signals in the aromatic region (120-140 ppm) would correspond to the carbons of the phenyl rings.

Mass Spectrometry (MS)

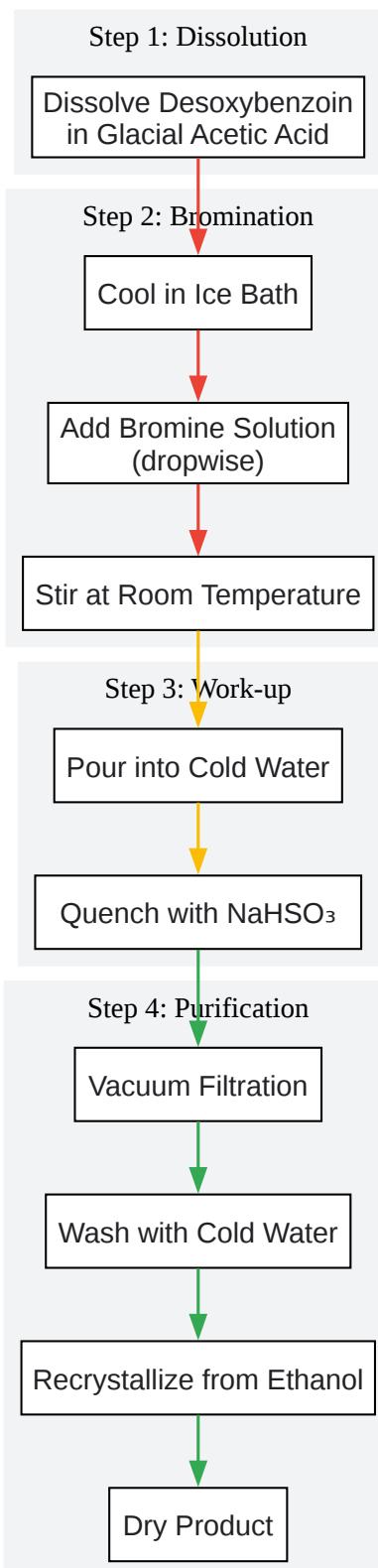
The mass spectrum of α -bromodesoxybenzoin would show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The NIST Chemistry WebBook provides an electron ionization mass spectrum for ethanone, 2-bromo-1,2-diphenyl-.^[2] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the C-C bonds adjacent to the carbonyl group.

Experimental Protocols

Synthesis of α -Bromodesoxybenzoin

α -Bromodesoxybenzoin is typically synthesized by the α -bromination of desoxybenzoin (2-phenylacetophenone).

Reaction:

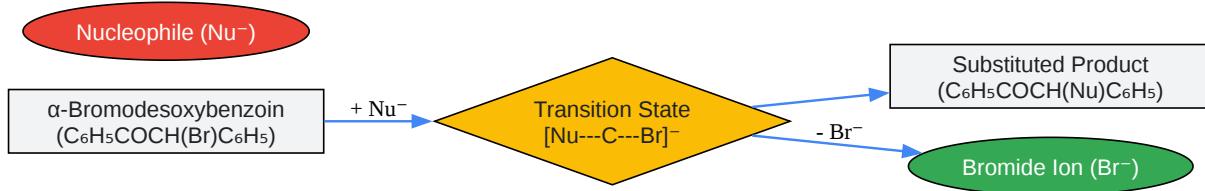

Detailed Experimental Protocol:

- Materials:
 - Desoxybenzoin
 - Bromine

- Glacial Acetic Acid
- Sodium bisulfite solution
- Ethanol
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Büchner funnel and filter flask
- Procedure:
 - Dissolve desoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the flask in an ice bath.
 - Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with continuous stirring. The addition should be dropwise to control the reaction rate and temperature.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) until the color of bromine disappears.
 - Pour the reaction mixture into a beaker containing cold water.
 - Add a small amount of sodium bisulfite solution to quench any unreacted bromine.
 - The crude α -bromodesoxybenzoin will precipitate as a solid.
 - Collect the solid by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold water to remove any remaining acid.

- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure α -bromodesoxybenzoin.
- Dry the purified crystals and determine the melting point to confirm purity.

Workflow Diagram:


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for α -bromodesoxybenzoin.

Chemical Reactions

α -Bromodesoxybenzoin, as an α -haloketone, is a versatile intermediate in organic synthesis. The presence of the bromine atom at the α -position makes this carbon atom susceptible to nucleophilic attack.

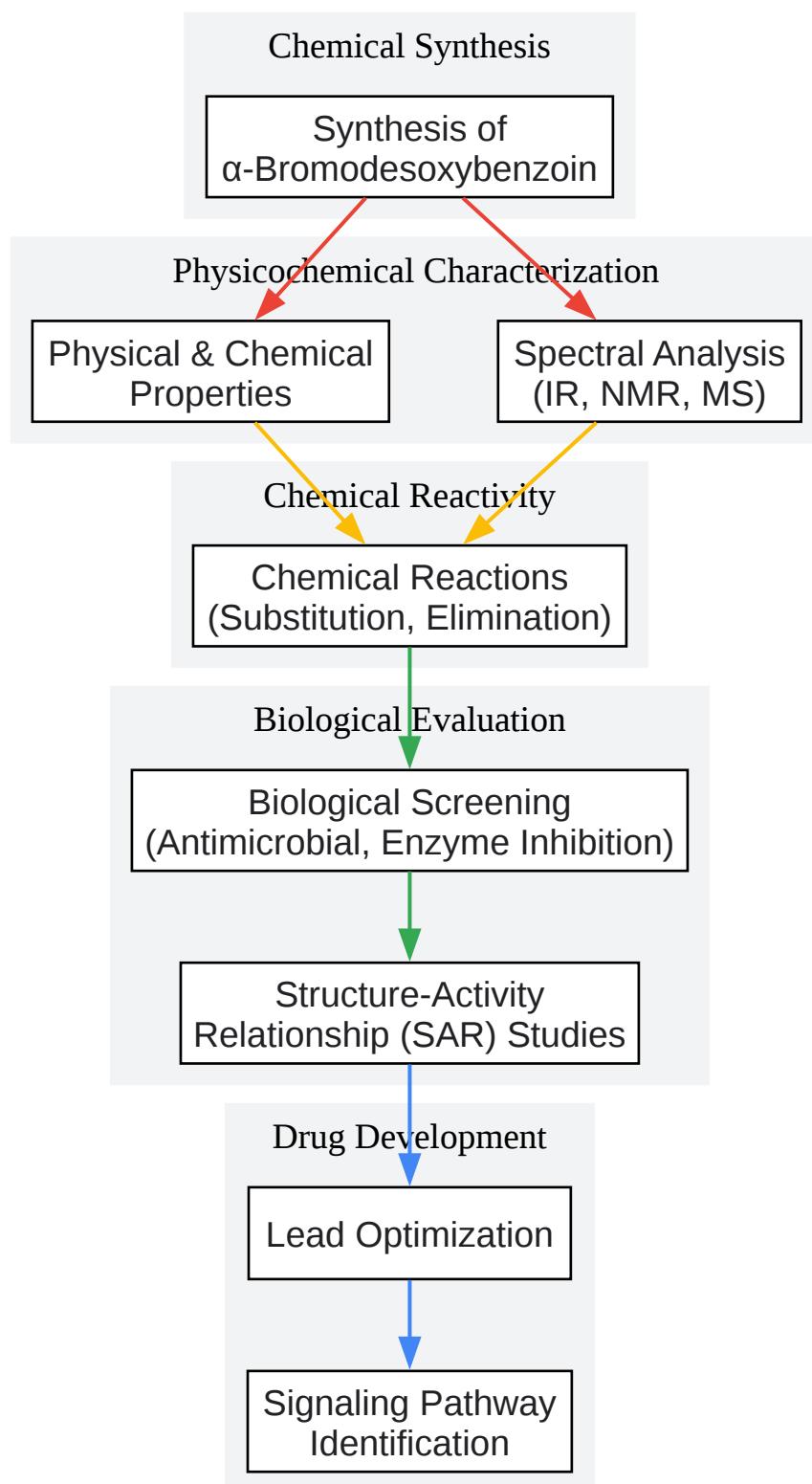
Reaction Mechanism Diagram: Nucleophilic Substitution

[Click to download full resolution via product page](#)

Caption: General mechanism for nucleophilic substitution at the α -carbon.

Common reactions include:

- Substitution Reactions: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the bromine atom.
- Elimination Reactions: Treatment with a base can lead to the formation of an α,β -unsaturated ketone (benzalacetophenone or chalcone).
- Favorskii Rearrangement: In the presence of a strong base, α -haloketones can undergo rearrangement to form carboxylic acid derivatives.


Potential for Drug Development

While specific studies on the biological activity of α -bromodesoxybenzoin are scarce, the broader classes of benzoin and benzil derivatives have shown a range of biological effects, suggesting potential avenues for research.

- **Antimicrobial Activity:** Some benzoin and benzil analogs have demonstrated antimicrobial properties.
- **Enzyme Inhibition:** Certain derivatives have been investigated as inhibitors of various enzymes.

The introduction of a bromine atom in the α -position can significantly alter the electronic and steric properties of the molecule, potentially enhancing its reactivity and biological activity. This makes α -bromodesoxybenzoin an interesting scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential signaling pathway modulation.

Logical Relationship Diagram: From Synthesis to Potential Application

[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to potential drug development applications.

Conclusion

α -Bromodesoxybenzoin is a readily synthesizable compound with well-defined physical and chemical properties. Its reactivity as an α -haloketone makes it a valuable intermediate for organic synthesis. While its own biological profile is yet to be thoroughly investigated, the known activities of related compounds suggest that α -bromodesoxybenzoin and its derivatives are promising candidates for future research in drug discovery and development. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of α -bromodesoxybenzoin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072529#physical-and-chemical-properties-of-bromodesoxybenzoin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com